Hexadecyltriphenylphosphonium bromide
Overview
Description
Hexadecyltriphenylphosphonium bromide: is a quaternary phosphonium-based ionic liquid. It is widely recognized for its application in various fields, including chemistry, biology, and industry. This compound is known for its excellent corrosion inhibition properties, making it valuable in protecting metals from corrosion in acidic environments .
Mechanism of Action
Target of Action
It’s widely used as a preservative and water treatment in agriculture . It’s also used as an antistatic agent in textiles, fibers, leather, as flocculants, deodorant, and as a phase transfer catalyst .
Result of Action
It’s known that hpp serves as a corrosion inhibitor for mild steel in 1 m hcl solution .
Action Environment
It’s soluble in ethanol and slightly soluble in water , which may influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with 1-bromohexadecane. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Hexadecyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Hexadecyltriphenylphosphonium bromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Hexadecyltriphenylphosphonium bromide can be compared with other similar compounds, such as:
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and phase transfer catalyst.
Hexadecyltributylphosphonium bromide: Similar in structure but with different alkyl groups, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its triphenylphosphonium group, which imparts distinct chemical properties and enhances its effectiveness in various applications, particularly in corrosion inhibition .
Properties
IUPAC Name |
hexadecyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933445 | |
Record name | Hexadecyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-43-4 | |
Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Hexadecyltriphenylphosphonium bromide?
A1: this compound (this compound) is primarily investigated for its potential in various fields. It has shown promise as a corrosion inhibitor for mild steel in acidic environments []. Additionally, researchers are exploring its use as a modifier in the development of nanocomposites, enhancing the properties of materials like poly(ethylene terephthalate) [].
Q2: How does this compound behave in aqueous solutions?
A2: this compound exhibits interesting behavior in aqueous solutions. It acts as a cationic surfactant, forming micelles above a certain concentration known as the critical micelle concentration (CMC) [, , ]. This property allows it to solubilize hydrophobic substances in water, making it relevant for applications like drug delivery.
Q3: Has the interaction of this compound with other surfactants been studied?
A3: Yes, studies have explored how this compound interacts with other surfactants when mixed. Research indicates that it exhibits non-ideal mixing behavior with both monomeric and gemini cationic surfactants, leading to attractive interactions and a decrease in the CMC of the mixture []. This synergistic effect could have implications for optimizing formulations and improving the efficiency of processes involving surfactant mixtures.
Q4: Is there any evidence that the structure of this compound influences its behavior?
A4: While limited information is available on the specific structure-activity relationships of this compound, studies on similar alkyltriphenylphosphonium bromides suggest that the length of the alkyl chain can affect properties like diffusion coefficients in aqueous solutions []. This implies that structural modifications to the this compound molecule could potentially be used to fine-tune its properties for specific applications.
Q5: What theoretical methods have been employed to understand the behavior of this compound?
A5: Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate the adsorption mechanism of this compound on mild steel surfaces []. These studies provide insights into the interactions at the molecular level, aiding in the understanding of its corrosion inhibition properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.